molecular formula C16H14ClN3O3S B2630092 2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946223-16-1

2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2630092
CAS No.: 946223-16-1
M. Wt: 363.82
InChI Key: RDVSFMZYPFUHQO-UHFFFAOYSA-N
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Description

“2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a chemical compound with the molecular formula C23H18ClN3O5S . It is a derivative of thiazolo[3,2-a]pyrimidin-5-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. It is known that the compound has a density of 1.364±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiazolopyrimidine derivatives are synthesized through various chemical reactions, demonstrating the versatility and synthetic accessibility of this class of compounds. For example, one study describes the synthesis of thiazolopyrimidine derivatives by base-catalyzed cyclocondensation, with characterization done via IR, NMR spectroscopy, and elemental analysis, and the structures determined by single-crystal X-ray diffraction (Nagarajaiah & Begum, 2015). Another study elaborates on the synthesis of novel thiazolopyrimidines, highlighting the importance of substituents on the aromatic ring for their antioxidant activity, as well as their potential cytotoxic effects (Khalilpour, Asghari, & Pourshab, 2019).

Antioxidant and Cytotoxic Activities

  • The antioxidant activities of these compounds were investigated, showing that all synthesized thiazolopyrimidines exhibit good activity, which is significantly influenced by the substituents on the aromatic ring. This suggests a potential for these compounds in therapeutic applications requiring antioxidant properties (Khalilpour, Asghari, & Pourshab, 2019).

Potential Antitumor and Antimicrobial Applications

  • Some thiazolopyrimidine derivatives were evaluated for their antitumor activity against human breast adenocarcinoma cell lines, indicating mild to moderate activity, suggesting potential for further exploration as anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, the antimicrobial properties of these compounds have been investigated, with some showing promising results against various microbes, underscoring their potential utility in developing new antimicrobial agents.

Safety and Hazards

The safety and hazards associated with “2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” are not well-documented . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on “2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be explored .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-8-24-16-18-10(2)14(15(22)20(9)16)19-13(21)7-23-12-5-3-11(17)4-6-12/h3-6,8H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVSFMZYPFUHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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